4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety. The presence of these functional groups makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and bioactivity, while the aniline group can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. The methylsulfonyl group can be introduced via sulfonation reactions. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)nitrobenzene, while reduction of the oxadiazole ring can produce various reduced heterocycles .
Scientific Research Applications
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aniline group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s bioactivity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)aniline: This compound lacks the oxadiazole ring but shares the aniline and methylsulfonyl groups.
1,3,4-Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents at other positions
Uniqueness
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of the oxadiazole ring and the aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methylsulfonyl group further enhances its reactivity and potential for modification .
Properties
IUPAC Name |
4-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORBWQDLLOPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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